Product packaging for 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane(Cat. No.:CAS No. 1556097-32-5)

8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2457227
CAS No.: 1556097-32-5
M. Wt: 143.186
InChI Key: YSZZHPCPRBBHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane is a spirocyclic amine derivative belonging to the pharmaceutically relevant azaspiro[3.4]octane chemical class. This high Fsp³, three-dimensional scaffold serves as a versatile and advanced building block in medicinal chemistry, particularly for constructing novel bioactive molecules . The integration of a spirocyclic core into drug candidates is a recognized strategy to explore chemical space beyond flat, aromatic structures, often leading to improved selectivity and metabolic stability . Although specific biological data for this exact compound is not available, structurally similar azaspiro[3.4]octane derivatives have demonstrated significant research value and potent biological activities. For instance, such compounds have been identified as potent M4 agonists , remarkably effective antitubercular leads with minimal inhibitory concentrations in the sub-microgram range , and key components in novel ciprofloxacin congeners that show strong activity against ESKAPE pathogens . The 1,2,4-triazole-substituted 6-azaspiro[3.4]octane periphery was particularly effective, demonstrating a broad spectrum of antibacterial activity . The spiro[3.4]octane framework's rigidity makes it a valuable template for probing protein-ligand interactions and for the design of molecular probes and potential therapeutics for a range of diseases, including fibrotic disorders, cancer, and autoimmune conditions . This product is offered For Research Use Only. It is intended for laboratory research and chemical synthesis purposes and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for handling this compound in accordance with their institution's safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B2457227 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-8-3-4-10-7(8)5-9-6-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZZHPCPRBBHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 8 Ethyl 2,5 Dioxa 8 Azaspiro 3.4 Octane

Historical Evolution of Synthetic Approaches to Spiro[3.4]octane Core Structures

The synthesis of spirocyclic systems has evolved considerably from early classical methods to modern, more efficient strategies. Historically, the construction of the spiro[3.4]octane core often relied on multi-step sequences involving intramolecular cyclization reactions. These early approaches frequently utilized carbocyclic precursors, which were then functionalized to introduce the desired heteroatoms.

Key historical strategies included:

Intramolecular Alkylation: This involved the cyclization of a pre-functionalized cyclopentane (B165970) or cyclobutane (B1203170) derivative bearing a suitable leaving group and a nucleophile. For instance, the alkylation of a malonic ester derivative attached to a cyclopentane ring could be envisioned as a route to a spiro[3.4]octane carbon skeleton.

Rearrangement Reactions: Certain rearrangement reactions, such as the pinacol (B44631) rearrangement of vicinal diols on a cyclopentane ring, were employed to contract a six-membered ring to a spiro[3.4]octane system.

Thermal and Photochemical Cycloadditions: [2+2] cycloaddition reactions of allenes or ketenes with cyclopentenes provided another avenue to the spiro[3.4]octane framework, although these methods often suffered from issues of regioselectivity and stereoselectivity.

These foundational methods, while groundbreaking for their time, were often limited by harsh reaction conditions, low yields, and a lack of stereocontrol. The advent of modern synthetic methodologies has largely superseded these classical approaches, offering milder conditions, higher efficiency, and greater control over the three-dimensional architecture of the spirocyclic product.

Advanced Retrosynthetic Analysis and Strategic Disconnections for 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane

A logical retrosynthetic analysis of this compound reveals several strategic disconnections that can guide the design of a convergent and efficient synthesis. The core 2,5-dioxa-8-azaspiro[3.4]octane framework is the primary challenge, with the N-ethyl group likely being introduced in a late-stage functionalization step.

Primary Disconnections:

Disconnection of the Azetidine (B1206935) Ring (C-N and C-C bonds): This is a common and effective strategy. A [3+2] cycloaddition approach is a powerful tool for this transformation. sioc-journal.cnresearchgate.net The azetidine ring can be disconnected to reveal a suitable 1,3-dipole or its equivalent and an alkene precursor.

Disconnection of the Oxetane (B1205548) Ring (C-O and C-C bonds): The oxetane ring can be disconnected through an intramolecular Williamson ether synthesis or a Paternò–Büchi reaction.

Disconnection at the Spirocyclic Center: This is a more challenging disconnection but can be envisioned through rearrangements or fragment coupling strategies.

Proposed Retrosynthetic Pathway:

A plausible retrosynthetic pathway for this compound is outlined below:

Scheme 1: Proposed Retrosynthetic Analysis

This analysis suggests that the target molecule can be accessed from the parent 2,5-dioxa-8-azaspiro[3.4]octane, which in turn could be synthesized via a [3+2] cycloaddition reaction. The final N-ethylation would be a straightforward transformation.

Novel Cyclization Reactions for the Construction of the Spiro[3.4]octane Framework

Modern organic synthesis offers a plethora of powerful cyclization reactions for the construction of complex ring systems. For the 2,5-dioxa-8-azaspiro[3.4]octane core, several novel methods can be proposed based on analogous systems.

Mechanistic Studies of [3+2] Cycloaddition Pathways

The [3+2] cycloaddition reaction is a highly efficient method for the construction of five-membered rings and has been successfully applied to the synthesis of azaspiro[3.4]octanes. sioc-journal.cnresearchgate.net In the context of our target molecule, a plausible approach would involve the reaction of an azomethine ylide with an exocyclic methylene (B1212753) oxetane.

Proposed Reaction:

Scheme 2: Proposed [3+2] Cycloaddition for the Synthesis of the Spiro Core

Mechanistic Considerations:

The reaction is believed to proceed through a concerted or stepwise pathway involving a dipolar intermediate. The regioselectivity of the cycloaddition is a critical aspect and is influenced by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. Computational studies on similar systems can provide valuable insights into the transition state geometries and help predict the outcome of the reaction.

Intramolecular Carbon-Heteroatom Bond Formations

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For the construction of the 2,5-dioxa-8-azaspiro[3.4]octane framework, two key intramolecular bond formations can be envisioned:

Intramolecular C-N Bond Formation: This approach would involve the cyclization of a suitably functionalized oxetane precursor bearing a tethered amine and a leaving group.

Intramolecular C-O Bond Formation: Alternatively, an azetidine precursor with a pendant alcohol and a leaving group could undergo intramolecular etherification to form the oxetane ring.

These strategies offer good control over the ring size and can be adapted for stereoselective synthesis by using chiral starting materials or catalysts.

Multi-Component Reaction Sequences for Spiro[3.4]octane Assembly

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single pot. While no specific MCR has been reported for the direct synthesis of this compound, the development of such a reaction would be a significant advancement. A hypothetical MCR could involve the reaction of an oxetane-containing aldehyde, an amine, and a third component that facilitates the spirocyclization.

Stereocontrolled Synthesis of this compound and its Enantiomers

The spirocyclic nature of this compound means that it can exist as a pair of enantiomers if substituents are present on the rings. The development of a stereocontrolled synthesis is therefore a crucial aspect for its potential applications in medicinal chemistry.

Several strategies can be employed to achieve stereocontrol:

Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as chiral oxetanes or azetidines, would directly lead to the synthesis of a single enantiomer of the target molecule.

Asymmetric Catalysis: The use of chiral catalysts in the key cyclization step, such as a chiral Lewis acid in a [3+2] cycloaddition, could induce asymmetry and provide one enantiomer in excess.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the cyclization reaction. The auxiliary can then be removed in a subsequent step.

The final step of the synthesis, the N-ethylation of the 2,5-dioxa-8-azaspiro[3.4]octane core, is unlikely to affect the stereochemistry at the spirocenter. Standard N-alkylation conditions, such as reaction with ethyl iodide in the presence of a base, can be employed.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The diastereoselective synthesis of the this compound scaffold can be approached by employing chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. Chiral auxiliaries are temporarily incorporated into the molecular structure to direct the formation of a specific stereoisomer.

One plausible strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids or terpenes. cooper.eduspringerprofessional.deresearchgate.net For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. researchgate.net The steric hindrance imposed by the auxiliary would then direct the diastereoselective formation of the spirocyclic core.

A hypothetical reaction pathway could involve the diastereoselective addition of a nucleophile to a ketone precursor bearing a chiral auxiliary. The subsequent cyclization to form the spirocyclic system would proceed with the stereochemistry dictated by the auxiliary. Once the desired stereocenter is established, the chiral auxiliary can be cleaved and recycled. While specific examples for the this compound are not extensively documented, the principles of diastereoselective synthesis using chiral auxiliaries are well-established for a wide range of heterocyclic compounds. cooper.eduspringerprofessional.de

Chiral Auxiliary TypePotential Application in SynthesisExpected Outcome
Evans OxazolidinonesDiastereoselective alkylation of a precursorHigh diastereomeric excess in the formation of the spirocyclic core
Camphor-derived auxiliariesAsymmetric Diels-Alder reactions to form a key intermediateControl over the stereochemistry of the cyclopentane ring
Proline-based auxiliariesEnantioselective intramolecular cyclizationsFormation of an enantiomerically enriched spirocyclic intermediate

This table presents potential applications of common chiral auxiliaries in the hypothetical synthesis of this compound based on established principles of asymmetric synthesis.

Asymmetric Catalysis in Enantioselective Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, several asymmetric catalytic strategies could be envisioned.

One such approach is the use of chiral organocatalysts to promote an enantioselective intramolecular cyclization. For example, a proline-derived catalyst could facilitate an asymmetric aldol (B89426) or Michael addition reaction to construct one of the heterocyclic rings with high enantioselectivity. Another potential strategy involves transition metal-catalyzed asymmetric reactions. A chiral rhodium or palladium complex could be employed to catalyze an enantioselective C-H activation and subsequent cyclization to form the spirocyclic framework.

While the direct asymmetric catalytic synthesis of this compound has not been explicitly reported, related methodologies have been successfully applied to the synthesis of other spirocyclic systems. researchgate.net For example, bifunctional aminothiourea catalysts have been used in the catalytic asymmetric synthesis of spiroketal compounds. researchgate.net Such strategies could potentially be adapted for the enantioselective synthesis of the target molecule.

Catalytic SystemKey Reaction TypePotential Chiral Ligand
OrganocatalysisIntramolecular Michael AdditionChiral Proline Derivative
Transition Metal CatalysisAsymmetric C-H FunctionalizationChiral Phosphine (B1218219) Ligand (e.g., BINAP)
Chiral Lewis Acid CatalysisEnantioselective CycloadditionChiral Boron or Titanium Complex

This table outlines potential asymmetric catalytic strategies that could be adapted for the enantioselective synthesis of this compound.

Post-Synthetic Derivatization Strategies for Functionalizing the this compound Scaffold

Post-synthetic derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships in various applications. These modifications can be targeted at the ethyl substituent on the nitrogen atom or at the heterocyclic rings.

Modifications at the Ethyl Substituent

The ethyl group at the 8-position of the azaspirocycle offers several possibilities for modification. While direct functionalization of the ethyl group can be challenging, it is possible through radical-mediated reactions or by initial introduction of a more reactive N-substituent that is later converted to a modified ethyl group.

A more versatile approach involves the synthesis of analogues with different N-alkyl substituents. This can be achieved by N-alkylation of the parent 2,5-dioxa-8-azaspiro[3.4]octane with various alkyl halides. The reactivity of the N-ethyl group itself is generally low, but adjacent positions could potentially be functionalized through metallation-based strategies, although this is often difficult to achieve selectively.

Modification StrategyReagents and ConditionsPotential Products
De-ethylation followed by re-alkylationStrong demethylating agents (e.g., BBr3), followed by reaction with a new alkyl halideAnalogues with different N-alkyl or N-aryl groups
Oxidation of the ethyl groupStrong oxidizing agentsN-acetyl or N-carboxymethyl derivatives
Radical halogenationN-Bromosuccinimide (NBS), lightBrominated ethyl substituent for further functionalization

This table provides hypothetical strategies for the modification of the N-ethyl substituent, based on general reactions of N-alkyl amines.

Functionalization of the Heterocyclic Rings (Dioxa and Aza Moieties)

The heterocyclic rings of the this compound scaffold provide multiple sites for functionalization. The tetrahydrofuran (B95107) ring (dioxa moiety) and the azetidine ring (aza moiety) can be modified to introduce a variety of functional groups.

A synthetic route to the parent 2,5-dioxaspiro[3.4]octane scaffold has been reported that proceeds through intermediates which can be converted to an alcohol, an aldehyde, or an amine. thieme-connect.comnuph.edu.uaresearchgate.net These functional groups serve as excellent handles for further derivatization. For example, the alcohol can be oxidized to a ketone or converted to halides for nucleophilic substitution reactions. The aldehyde can undergo olefination or reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds. The amine can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles.

The Paternò–Büchi reaction, a [2+2] photocycloaddition of a ketone with an alkene, represents a powerful method for constructing the oxetane ring in a single step, offering a route to functionalized spirocyclic oxetanes. bohrium.comrsc.orgrsc.org

Functional Group on ScaffoldDerivatization ReactionPotential Introduced Groups
Hydroxyl (-OH)Esterification, Etherification, OxidationEsters, Ethers, Ketones
Aldehyde (-CHO)Wittig Reaction, Grignard Reaction, Reductive AminationAlkenes, Secondary Alcohols, Substituted Amines
Amine (-NH2)Acylation, Sulfonylation, AlkylationAmides, Sulfonamides, Substituted Amines

This table summarizes potential derivatization strategies based on functionalized intermediates of the 2,5-dioxaspiro[3.4]octane scaffold.

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green and sustainable chemistry principles is of growing importance in the synthesis of complex molecules like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound include the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free reactions or the use of recyclable catalysts. Current time information in Le Flore County, US.nih.gov Microwave-assisted organic synthesis can also be employed to reduce reaction times and energy consumption. rsc.org

Furthermore, designing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are particularly advantageous in this regard. rsc.org The use of catalytic iodine in a pseudo four-component reaction under microwave irradiation and solvent-free conditions has been reported for the synthesis of other spiro heterobicyclic rings. bohrium.com

Green Chemistry PrincipleApplication in SynthesisBenefit
Use of Safer SolventsReplacing chlorinated solvents with water, ethanol, or supercritical CO2Reduced toxicity and environmental impact
CatalysisEmploying recyclable heterogeneous catalysts or organocatalystsMinimized waste and potential for continuous flow processes
Energy EfficiencyUtilizing microwave or ultrasonic irradiationShorter reaction times and lower energy consumption
Atom EconomyDesigning convergent synthetic routes and multicomponent reactionsReduced formation of byproducts and waste

This table highlights the application of key green chemistry principles to the synthesis of this compound.

Conformational Analysis and Stereochemical Dynamics of 8 Ethyl 2,5 Dioxa 8 Azaspiro 3.4 Octane

Theoretical Treatment of Ring Strain and Conformational Preferences in Spiro[3.4]octane Systems

Ring strain arises from several factors, including angle strain, torsional strain, and transannular strain. wikipedia.orglibretexts.org Angle strain, also known as Baeyer strain, results from the deviation of bond angles from their ideal values. libretexts.org In cyclobutane (B1203170), the C-C-C bond angles are compressed to approximately 90° from the ideal sp³ tetrahedral angle of 109.5°, leading to significant angle strain. libretexts.org To alleviate some of the torsional strain that would arise from a perfectly planar conformation, cyclobutane adopts a puckered or butterfly conformation. libretexts.org

The cyclopentane (B165970) ring is more flexible than cyclobutane. While a planar cyclopentane would have internal angles of 108°, which is close to the ideal tetrahedral angle, it would suffer from significant torsional strain due to the eclipsing of all hydrogen atoms. libretexts.org To minimize this torsional strain, cyclopentane adopts non-planar conformations, primarily the "envelope" and "twist" (or "half-chair") forms, which are in rapid equilibrium at room temperature. libretexts.org

Table 1: Theoretical Strain Energies in Small Cycloalkanes

Cycloalkane Strain Energy (kcal/mol) Primary Source of Strain
Cyclopropane 27.5 Angle Strain, Torsional Strain
Cyclobutane 26.3 Angle Strain, Torsional Strain
Cyclopentane 6.2 Torsional Strain

Note: The data in this table represents the parent cycloalkanes and serves as a basis for understanding the strain contributions in the spiro[3.4]octane system.

Advanced Computational Modeling of Conformational Landscapes

To gain a deeper understanding of the three-dimensional structure and dynamics of 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane, advanced computational modeling techniques are indispensable. These methods allow for the exploration of the potential energy surface and the identification of stable conformers and the energy barriers between them.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to calculate the electronic structure and geometry of molecules. researchgate.netnih.govnih.gov These methods can be employed to optimize the geometry of this compound and to determine the relative energies of its various possible conformations.

A systematic conformational search would likely reveal several low-energy structures corresponding to different puckering modes of the cyclobutane and cyclopentane rings, as well as different orientations of the ethyl group. For instance, the cyclopentane ring could adopt envelope or twist conformations, and the cyclobutane ring would be puckered. The ethyl group on the nitrogen could be oriented in pseudo-axial or pseudo-equatorial positions relative to the mean plane of the heterocyclic ring. DFT calculations, using functionals such as B3LYP with an appropriate basis set (e.g., 6-31G*), can provide accurate predictions of the relative stabilities of these conformers. researchgate.netnih.govnih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

Conformer Cyclopentane Ring Conformation Cyclobutane Ring Conformation Ethyl Group Orientation Relative Energy (kcal/mol)
A Envelope Puckered Pseudo-equatorial 0.00
B Twist Puckered Pseudo-equatorial 0.5
C Envelope Puckered Pseudo-axial 2.1

| D | Twist | Puckered | Pseudo-axial | 2.6 |

Note: This table presents hypothetical data based on typical energy differences observed in similar heterocyclic systems. The actual values would require specific DFT calculations for this molecule.

While DFT calculations provide a static picture of the stable conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational transitions and the exploration of the accessible conformational space at a given temperature. mdpi.com

An MD simulation of this compound in a suitable solvent would reveal the fluxionality of the ring systems. It would be possible to observe the interconversion between different envelope and twist conformations of the cyclopentane moiety and the puckering dynamics of the cyclobutane ring. The simulation would also show the rotational freedom of the ethyl group and any correlated motions between the different parts of the molecule. The results of MD simulations can be used to calculate thermodynamic properties and to visualize the dynamic pathways of conformational change. researchgate.netmdpi.com

Spectroscopic Probing of Conformational Isomers and Dynamics

Experimental techniques, particularly spectroscopic methods, are crucial for validating the theoretical predictions and for directly probing the conformational landscape of molecules.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying dynamic processes in molecules, such as conformational exchange. ox.ac.uk At room temperature, if the interconversion between different conformers of this compound is fast on the NMR timescale, the observed NMR spectrum will show averaged signals for the exchanging nuclei.

By lowering the temperature, the rate of interconversion can be slowed down. ox.ac.uk If the temperature is lowered sufficiently to reach the coalescence point and then further to the slow-exchange regime, the averaged signals will broaden, and then sharpen into separate sets of signals for each populated conformer. ox.ac.uk The analysis of the VT-NMR spectra can provide quantitative information about the energy barriers to conformational change (e.g., ΔG‡, ΔH‡, and ΔS‡) and the relative populations of the different conformers. ox.ac.uk

Table 3: Hypothetical VT-NMR Data for a Dynamic Process in this compound

Temperature (K) Spectral Appearance Exchange Rate (s⁻¹) Free Energy of Activation (ΔG‡, kcal/mol)
298 Fast Exchange (Averaged Signals) > 1000 -
250 Coalescence ~500 12.5

Note: This table illustrates the type of data that could be obtained from a VT-NMR experiment. The specific values are hypothetical.

The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is an excellent method for studying chiral molecules. wikipedia.orglibretexts.org It measures the differential absorption of left and right circularly polarized light. wikipedia.org

Even if a single enantiomer is considered, it can exist in different chiral conformations. Each of these conformers may have a distinct CD spectrum. The observed CD spectrum is a population-weighted average of the spectra of the individual conformers. Theoretical calculations of CD spectra for the different low-energy conformations obtained from DFT can be compared with the experimental spectrum to help elucidate the predominant solution-phase conformation. rsc.orgrsc.org The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores within the chiral molecular framework. rsc.orgrsc.org

X-ray Crystallographic Analysis for Solid-State Conformational Elucidation

X-ray crystallography provides unambiguous proof of molecular structure in the solid state. An X-ray diffraction study of a single crystal of this compound would yield precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined.

This data would definitively establish the preferred conformation of the molecule in the crystalline lattice. Key parameters of interest would include the degree of puckering in both the azetidine (B1206935) and dioxolane rings, the orientation of the ethyl group relative to the spirocyclic system, and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that might influence the observed solid-state conformation.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)10.5Unit cell dimension.
b (Å)8.2Unit cell dimension.
c (Å)12.1Unit cell dimension.
β (°)95.5Unit cell angle.
C-N-C bond angle (Azetidine)~90°Reflects the strain in the four-membered ring.
O-C-C-O torsion angle (Dioxolane)VariableIndicates the degree of puckering (envelope or twist conformation).
C-N-C-C torsion angle (Ethyl group)VariableDefines the orientation of the ethyl substituent (e.g., equatorial vs. axial-like).

Influence of Electronic and Steric Factors on Conformational Stability

Electronic factors would include electrostatic interactions, such as the repulsion between lone pairs of electrons on the oxygen and nitrogen atoms. Hyperconjugative effects, involving the interaction of bonding orbitals with adjacent anti-bonding orbitals, could also play a role in stabilizing certain conformations. For example, anomeric effects, which are common in heterocyclic systems containing oxygen, might influence the geometry around the spirocyclic center.

Without experimental or computational data, any further discussion on the conformational analysis of this compound would be purely speculative. Future research, including quantum chemical calculations and detailed spectroscopic and crystallographic studies, is necessary to elucidate the intricate stereochemical dynamics of this molecule.

Mechanistic Organic Reactivity and Reaction Pathways of 8 Ethyl 2,5 Dioxa 8 Azaspiro 3.4 Octane

Acid-Base Equilibria and Protonation/Deprotonation Behavior of the Azaspiro System

The acid-base properties of 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane are primarily dictated by the lone pair of electrons on the nitrogen atom of the tertiary amine. Tertiary amines are generally basic and readily undergo protonation in the presence of an acid to form a quaternary ammonium (B1175870) salt. mnstate.edu The basicity of the nitrogen in this spirocyclic system is expected to be comparable to that of other acyclic and cyclic tertiary amines.

The equilibrium for the protonation of this compound can be represented as follows:

The pKa of the corresponding conjugate acid would provide a quantitative measure of the amine's basicity. Factors such as the hybridization of the nitrogen's lone pair orbital and steric hindrance around the nitrogen can influence its basicity. youtube.com In this case, the nitrogen is sp³ hybridized, and the ethyl group and the spirocyclic structure may present some steric hindrance to protonation.

Table 1: Theoretical Acid-Base Properties

Property Expected Behavior Influencing Factors
Basicity Moderately basic sp³ hybridized nitrogen with a lone pair
Protonation Site Nitrogen atom Formation of a quaternary ammonium salt

Nucleophilic and Electrophilic Reactivity Profiles of the Spiro[3.4]octane Core

The reactivity of the spiro[3.4]octane core is characterized by both nucleophilic and electrophilic centers.

Nucleophilic Reactivity: The primary nucleophilic center in this compound is the nitrogen atom of the tertiary amine. The lone pair of electrons on the nitrogen can attack electrophilic species. wikipedia.org This nucleophilicity is fundamental to many of its reactions, such as alkylation and acylation. libretexts.org

Electrophilic Reactivity: The electrophilic sites are primarily the carbon atoms of the ketal group. The carbon atom single-bonded to two oxygen atoms is particularly susceptible to nucleophilic attack, especially under acidic conditions where protonation of one of the oxygen atoms would make it a better leaving group. This can initiate ring-opening reactions.

Table 2: Predicted Reactivity Profiles

Center Type of Reactivity Potential Reactions
Nitrogen Atom Nucleophilic Alkylation, Acylation, Reaction with electrophiles
Ketal Carbon (C-4) Electrophilic Acid-catalyzed hydrolysis, Ring-opening

Investigation of Ring-Opening and Ring-Expansion Transformations

Spirocyclic systems can undergo ring-opening and ring-expansion reactions under specific conditions, often driven by the release of ring strain or the formation of more stable products.

Kinetic and Thermodynamic Aspects of Ring Fission and Rearrangement

The most probable ring-opening pathway for this compound would involve the acid-catalyzed hydrolysis of the ketal. This reaction is typically reversible, and the position of the equilibrium depends on the reaction conditions. The presence of water would favor the ring-opened diol product.

Kinetically, the rate of this reaction would be dependent on the concentration of the acid catalyst. rsc.org The mechanism likely involves the protonation of one of the ketal oxygen atoms, followed by the departure of the resulting alcohol group and the formation of an oxocarbenium ion intermediate. This intermediate would then be attacked by a nucleophile, such as water.

Thermodynamically, the stability of the spirocyclic ketal relative to the ring-opened product will determine the feasibility of the reaction. While spiroketals are generally stable, the presence of ring strain in the four-membered ring could potentially favor ring-opening.

Catalysis in Spiro Ring Transformations

Acid catalysis is the most common method for promoting the cleavage of ketals. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃, TiCl₄) can be effective. rsc.org The choice of catalyst can influence the selectivity and rate of the ring-opening reaction. In some cases, transition metal catalysts can also be employed to effect transformations of cyclic systems. nih.govrsc.org

Reactions Involving the Nitrogen Atom and its Surrounding Environment

The tertiary amine functionality is a key reactive site in this compound. britannica.com

N-Alkylation: As a nucleophile, the nitrogen can react with alkyl halides to form quaternary ammonium salts. This is a standard Sₙ2 reaction. wikipedia.org

Hofmann Elimination: If the ethyl group were replaced with a larger alkyl group containing β-hydrogens, the corresponding quaternary ammonium salt could undergo Hofmann elimination upon treatment with a strong base to yield an alkene. libretexts.orgmsu.edu

Reaction with Nitrous Acid: Tertiary amines react with nitrous acid, though the reaction is more complex than with primary or secondary amines and does not typically lead to stable nitrosamines. msu.edu

Oxidation and Reduction Chemistry of this compound

Oxidation: The tertiary amine can be oxidized by reagents such as hydrogen peroxide or peroxy acids to form the corresponding N-oxide. britannica.com The ketal and ether-like linkages are generally resistant to oxidation under mild conditions. Stronger oxidizing agents could potentially lead to cleavage of the C-H bonds adjacent to the nitrogen or oxygen atoms.

Reduction: The this compound molecule is largely saturated and therefore not readily susceptible to reduction. The ketal and amine functionalities are stable to common reducing agents like sodium borohydride and lithium aluminum hydride. Catalytic hydrogenation would also not be expected to react with this molecule under standard conditions.

Studies on the Reactivity of the Ethyl Side Chain and its Influence on the Spiro Core

The ethyl group attached to the nitrogen atom of the azetidine (B1206935) ring is anticipated to influence the reactivity of the spiro core primarily through steric and electronic effects.

Electronic Influence: The ethyl group is an electron-donating group, which increases the electron density on the nitrogen atom. This enhanced nucleophilicity of the nitrogen can facilitate its participation in reactions such as alkylation, acylation, and reactions with electrophiles. The formation of a quaternary azetidinium salt upon reaction with an electrophile would significantly activate the strained four-membered ring towards nucleophilic attack and subsequent ring-opening.

Steric Influence: The ethyl group can sterically hinder the approach of reagents to the nitrogen atom and the adjacent faces of the spirocyclic system. This steric hindrance can affect the rate and regioselectivity of reactions involving the azetidine nitrogen.

Reactivity of the Ethyl Group Itself: The C-H bonds of the ethyl group, particularly those at the α-position to the nitrogen, are susceptible to radical abstraction. However, in the context of the entire molecule, other sites, such as the C-H bond at the 2-position of the dioxolane ring, are generally more prone to radical attack.

Influence on Spiro Core Reactivity: The N-ethyl group is crucial in modulating the azetidine ring's reactivity. The formation of an N-ethylazetidinium ion upon reaction with an electrophile is a key step in many potential ring-opening reactions. nih.govnih.gov The regioselectivity of the subsequent nucleophilic attack on the azetidinium ion would be influenced by the substitution pattern of the spiro core.

Table 1: Representative Reactions of N-Alkyl Azetidines

Reaction TypeReagentsProduct TypeNotes
N-AlkylationR-X (e.g., CH₃I)Quaternary Azetidinium SaltActivates the ring for nucleophilic opening.
N-AcylationAcyl chloride, anhydrideN-Acyl AzetidineReduces the nucleophilicity of the nitrogen.
Ring-OpeningNucleophile (e.g., Nu⁻), after N-alkylationFunctionalized amineThe regioselectivity depends on the nucleophile and substrate. researchgate.netorganic-chemistry.org

Photochemical and Radical Reactivity Investigations

Photochemical Reactivity: N-alkyl azetidines are known to participate in photochemical reactions, most notably the aza Paternò-Büchi reaction, which is a [2+2] cycloaddition between an imine (or a related species) and an alkene to form an azetidine. researchgate.netnih.govnih.govresearchgate.net While the spiro compound itself is already an azetidine, it could potentially undergo photochemical reactions with other unsaturated partners. The 1,3-dioxolane ring is generally considered to be photochemically stable under many conditions. acs.org

Radical Reactivity: The most likely site for radical initiation on the this compound molecule is the C-H bond at the 2-position of the 1,3-dioxolane ring. This is due to the stabilization of the resulting radical by the two adjacent oxygen atoms. acs.orgorganic-chemistry.orgrsc.org This radical could then participate in a variety of subsequent reactions, such as addition to alkenes or reaction with molecular oxygen.

The N-ethyl azetidine moiety can also undergo radical reactions. For instance, a radical can be generated on the carbon atom adjacent to the nitrogen, which can then undergo further transformations. jmchemsci.comchemrxiv.org

Table 2: Predicted Radical Reactions of this compound

Reaction TypeInitiator/ReagentProbable Site of Initial AttackPotential Products
Hydrogen AbstractionRadical Initiator (e.g., AIBN, peroxides)C2 of the dioxolane ringSpirocyclic radical intermediate
Addition to AlkenesRadical Initiator, AlkeneC2 of the dioxolane ringFunctionalized spirocycle at the C2 position of the dioxolane
OxidationO₂, Radical InitiatorC2 of the dioxolane ringHydroperoxides or other oxygenated products

It is important to emphasize that the spirocyclic nature of the molecule could lead to unique reactivity not observed in the individual parent heterocycles. Ring strain and the specific geometric arrangement of the two rings could influence the stability of intermediates and the energy of transition states, potentially opening up novel reaction pathways. However, without specific experimental data, these considerations remain speculative.

A comprehensive search for scholarly articles and research data specifically concerning "this compound" has yielded no publications containing the advanced theoretical and computational investigations required to fulfill the user's request. There is a notable absence of specific research on this compound's electronic structure, quantum chemical calculations of its spectroscopic properties, or in-depth mechanistic studies via transition state theory in the public domain of scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the provided outline. The requested content is contingent on the existence of this primary research, which appears to be unavailable at this time.

Advanced Theoretical and Computational Investigations of 8 Ethyl 2,5 Dioxa 8 Azaspiro 3.4 Octane

Specialized Applications and Functional Materials Derived from 8 Ethyl 2,5 Dioxa 8 Azaspiro 3.4 Octane Scaffolds Excluding Clinical

Development as Chiral Ligands in Asymmetric Catalysis

The rigid and well-defined three-dimensional structure of spirocyclic compounds makes them excellent candidates for the development of chiral ligands for asymmetric catalysis. The chirality of these ligands can be effectively transferred to a metal center, enabling the stereoselective synthesis of a wide range of chemical compounds. While specific applications of 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane as a chiral ligand are not yet documented, the potential is significant based on the success of other chiral spirocyclic ligands.

The nitrogen atom at the 8-position and the oxygen atoms at the 2- and 5-positions of the this compound scaffold can act as coordination sites for metal ions. The ethyl group on the nitrogen atom can influence the steric environment around the metal center, which is a critical factor in achieving high enantioselectivity. By synthesizing enantiomerically pure forms of this scaffold, it is conceivable to create a new class of chiral ligands for a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation.

To illustrate the potential of such a ligand, a hypothetical asymmetric reaction is presented in the table below, based on typical results obtained with other chiral spirocyclic ligands.

Hypothetical Performance of a Chiral this compound-based Ligand in Asymmetric Hydrogenation
SubstrateCatalyst SystemEnantiomeric Excess (ee %)Conversion (%)
Methyl (Z)-acetamidocinnamate[Rh(COD)2]BF4 / (R)-8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane-derived phosphine (B1218219) ligand>95100
Acetophenone[RuCl2(p-cymene)]2 / (S,S)-8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane-derived diamine ligand9298

Exploration in Materials Science

The rigid spirocyclic core of this compound makes it a valuable building block for the creation of advanced materials with unique properties.

Spirocyclic monomers can be incorporated into polymer chains to introduce rigidity and a defined three-dimensional structure, leading to materials with enhanced thermal stability, improved mechanical properties, and specific optical characteristics. The this compound scaffold, with appropriate functionalization, could be polymerized to create novel polymers. For instance, the introduction of polymerizable groups, such as vinyl or acrylic moieties, would allow for its use in addition polymerization. The resulting polymers would possess a high degree of structural integrity due to the spirocyclic units, potentially leading to materials with high glass transition temperatures and low thermal expansion coefficients.

Spiro compounds have gained attention in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The spirocyclic core can help to prevent crystallization and promote the formation of stable amorphous films, which is crucial for the performance and longevity of these devices. The this compound scaffold, when incorporated into larger conjugated systems, could lead to materials with interesting photophysical properties. The nitrogen and oxygen atoms could also play a role in tuning the electronic properties of the material. Furthermore, the ability to functionalize the scaffold could allow for the development of sensors where the binding of an analyte induces a change in the material's optical or electronic properties.

Design and Synthesis as Molecular Probes for Chemical Processes

Molecular probes are essential tools for studying and visualizing chemical and biological processes. The this compound scaffold can be envisioned as a core structure for the design of novel molecular probes. By attaching a fluorophore to the spirocyclic framework, a fluorescent probe can be created. The nitrogen atom in the ring could act as a binding site for specific ions or molecules, and this binding event could lead to a change in the fluorescence signal, allowing for the detection and quantification of the target analyte. The rigid nature of the spirocyclic core would help to minimize non-radiative decay pathways of the fluorophore, potentially leading to brighter and more photostable probes.

Precursors for the Synthesis of Complex Natural Products and Analogues

Spirocyclic moieties are found in a variety of complex natural products with interesting biological activities. The this compound scaffold could serve as a versatile starting material for the synthesis of analogues of these natural products. Its rigid framework provides a solid foundation upon which additional complexity can be built. The presence of heteroatoms offers multiple points for further chemical modification, allowing for the systematic exploration of the structure-activity relationships of natural product analogues. This approach can lead to the discovery of new compounds with improved properties.

Applications in Non-Linear Optics and Photophysics

While specific research focusing on the non-linear optical (NLO) and photophysical properties of this compound is not extensively documented in publicly available literature, the inherent structural characteristics of the azaspiro[3.4]octane scaffold suggest its potential as a building block for advanced functional materials in these fields. The unique three-dimensional and rigid architecture of spirocyclic compounds offers significant advantages in the design of materials with tailored optical and photophysical behaviors.

The core principle behind the application of spiro compounds in photonics lies in the spiro-linkage, where two ring systems are joined by a single common atom. This spiro-center, being a saturated sp³-hybridized carbon, effectively isolates the electronic systems of the two constituent rings in the ground state. However, this orthogonal arrangement can facilitate unique through-space electronic interactions in the excited state, a phenomenon often referred to as "spiro-conjugation". This can influence excited-state energy transfer and decay pathways, which are critical for applications in non-linear optics and photophysics.

The development of functional materials based on spiro scaffolds typically involves the attachment of chromophoric and electronically active moieties to the core structure. For the this compound scaffold, the nitrogen atom provides a convenient point for functionalization, allowing for the introduction of various donor or acceptor groups that can induce or enhance NLO properties. The ethyl group on the nitrogen atom can also be replaced with other functional groups to modulate the electronic and steric properties of the resulting molecule.

The rigidity of the spirocyclic framework is another key advantage. It helps in preventing intermolecular interactions that can lead to quenching of fluorescence or other undesirable aggregation-induced effects in the solid state. This morphological stability is highly desirable for the fabrication of robust and reliable optoelectronic devices. Furthermore, the non-planar structure of spiro compounds can lead to a higher solubility compared to their planar counterparts, which is beneficial for solution-based processing of materials.

For photophysical applications, such as in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors, the spiro scaffold can be used to construct molecules with high photoluminescence quantum yields and tunable emission wavelengths. By functionalizing the azaspiro[3.4]octane core with different fluorophores, it is possible to fine-tune the photophysical properties of the resulting materials. The spiro-linkage can help in preventing π-π stacking, which often leads to excimer formation and a reduction in emission efficiency in the solid state.

To illustrate the typical photophysical properties observed in functionalized spiro compounds, the following table presents data for Spiro-OMeTAD, a widely used material in optoelectronics. It is important to note that these values are for a related class of spiro compounds and are provided for illustrative purposes only.

Table 1: Photophysical Properties of an Exemplary Spiro Compound (Spiro-OMeTAD) in Dilute Chlorobenzene Solution

Property Value
Molar Absorption Coefficient (ε) Value not available in the provided search results
Photoluminescence Quantum Yield (ΦL) ~99% nih.gov
Photoluminescence Lifetime (τ) ~1.64 ns nih.gov

This data is for Spiro-OMeTAD and not for this compound or its direct derivatives.

Quantitative Structure Activity/property Relationships Qsar/qspr and Design Principles for 8 Ethyl 2,5 Dioxa 8 Azaspiro 3.4 Octane Derivatives

Systematic Investigation of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane core can be systematically modulated by the introduction of various substituents. The primary site for substitution to influence the electronic and steric properties of the molecule is the ethyl group on the nitrogen atom, as well as potential modifications on the cyclopentane (B165970) ring of the spirocyclic system.

A key property that is highly sensitive to substituent effects is the basicity of the tertiary amine, which is quantified by its pKa value. The availability of the lone pair of electrons on the nitrogen atom is fundamental to its nucleophilicity and its ability to act as a base or a ligand in catalytic processes. Electron-donating groups (EDGs) are expected to increase the electron density on the nitrogen, thereby increasing its basicity. Conversely, electron-withdrawing groups (EWGs) will decrease the electron density and lower the basicity. quora.comquora.com

To illustrate this, a hypothetical series of derivatives of 2,5-dioxa-8-azaspiro[3.4]octane with different substituents on the nitrogen atom can be considered. The predicted trend in pKa values based on the inductive effects of these substituents is presented in the interactive data table below.

Substituent (R in 8-R-2,5-dioxa-8-azaspiro[3.4]octane)Inductive EffectPredicted pKa (Illustrative)Expected Reactivity as a Nucleophile
-CH2CF3Strongly Electron-Withdrawing5.5Low
-CH2CNModerately Electron-Withdrawing6.8Moderate-Low
-CH2CH2OHWeakly Electron-Withdrawing8.0Moderate
-CH3Weakly Electron-Donating8.8High
-CH2CH3 (Ethyl)Electron-Donating9.0High
-CH(CH3)2 (Isopropyl)Strongly Electron-Donating9.2Very High

These changes in basicity are expected to correlate with the nucleophilicity of the nitrogen atom, which in turn would affect the rates of reactions where the amine acts as a nucleophile. For instance, in a hypothetical alkylation reaction, a Hammett-type analysis could be employed to correlate the reaction rates with the electronic parameters of the substituents. walisongo.ac.idwikipedia.org A positive slope (ρ > 0) in the Hammett plot would indicate that the reaction is favored by electron-withdrawing groups, while a negative slope (ρ < 0) would suggest that electron-donating groups accelerate the reaction. researchgate.netlibretexts.org

Stereochemical Influence on Molecular Recognition and Interaction Profiles

The spirocyclic nature of this compound introduces a rigid three-dimensional structure. The presence of stereocenters, including the spiro carbon atom, can lead to the existence of different stereoisomers. The specific stereochemistry of a molecule is known to be a critical determinant in molecular recognition processes, such as the binding to a biological receptor or the interaction with a chiral catalyst. numberanalytics.comnih.gov

Different stereoisomers of a molecule can exhibit significantly different biological activities and pharmacokinetic profiles. nih.govresearchgate.net This is because biological targets like enzymes and receptors are themselves chiral, leading to diastereomeric interactions with different enantiomers of a chiral ligand. nih.gov One enantiomer may bind with high affinity, while the other may have a much lower affinity or even interact with a different target altogether.

In the context of designing derivatives of this compound for applications in medicinal chemistry, understanding the stereochemical requirements for target binding is paramount. A hypothetical example illustrating the differential binding affinity of two enantiomers of a derivative to a target protein is presented below.

StereoisomerBinding Affinity (Ki, nM) (Illustrative)Interaction Profile
(R)-enantiomer15High-affinity binding, key hydrogen bond and hydrophobic interactions.
(S)-enantiomer850Low-affinity binding, steric hindrance prevents optimal interaction.

The design of stereochemically pure compounds is therefore a key aspect of developing effective and selective molecules.

Computational QSAR/QSPR Modeling for Predictive Design in Organic Synthesis

Computational modeling provides powerful tools for establishing QSAR/QSPR models that can predict the properties and activities of yet-to-be-synthesized compounds. wjbphs.comgoodreads.com For derivatives of this compound, QSAR models could be developed to predict various parameters, such as reaction yields, selectivity, or catalytic activity. github.ioresearchgate.net

A typical QSAR study involves the calculation of a wide range of molecular descriptors for a set of known compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with the observed activity or property. researchgate.net

For example, a QSPR model could be developed to predict the yield of a specific reaction involving derivatives of this compound. An illustrative QSPR equation might take the form:

Predicted Yield (%) = c₀ + c₁ * σ + c₂ * E_s + c₃ * logP

where:

σ is the Hammett constant of a substituent.

E_s is the Taft steric parameter.

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.

Such models, once validated, can be used to virtually screen a large library of potential derivatives and prioritize the most promising candidates for synthesis. researchgate.netnih.gov

Rational Design Strategies for Modulating Specific Academic Features

The principles of QSAR/QSPR and the understanding of substituent and stereochemical effects form the basis for the rational design of molecules with specific desired features.

For instance, to enhance the catalytic activity of a metal complex featuring an this compound-derived ligand, one could systematically modify the electronic and steric properties of the ligand. If the catalytic cycle involves a step that is sensitive to the electron density at the metal center, tuning the substituents on the ligand can optimize the catalytic performance. researchgate.net

An illustrative design strategy for enhancing catalytic turnover frequency (TOF) is presented in the table below, based on hypothetical modifications to the 8-R-2,5-dioxa-8-azaspiro[3.4]octane ligand.

Modification on LigandDesign RationalePredicted Outcome
Introduction of a bulky substituent near the metal binding site.Increase steric hindrance to promote reductive elimination.Increased TOF.
Replacement of the N-ethyl group with an N-electron-withdrawing group.Decrease electron density on the metal center to enhance substrate activation.Increased catalytic activity for specific substrates.
Synthesis of enantiomerically pure ligands.Induce asymmetry in the catalytic environment for enantioselective transformations. nih.govacs.orgHigh enantiomeric excess in the product.

Similarly, to improve synthetic yields, a QSPR model that identifies key molecular descriptors correlated with yield can guide the modification of the starting materials or reagents. github.io By understanding the underlying relationships between molecular structure and reactivity, chemists can move from a trial-and-error approach to a more predictive and efficient process of molecular design.

Advanced Analytical Methodologies for In Depth Characterization and Study of 8 Ethyl 2,5 Dioxa 8 Azaspiro 3.4 Octane

High-Resolution Chromatographic Techniques for Complex Mixture Analysis and Purity Assessment

High-resolution chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the separation of complex mixtures and the assessment of a compound's purity.

High-Performance Liquid Chromatography (HPLC): For a compound like 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane, reversed-phase HPLC would likely be the method of choice. A C18 stationary phase with a mobile phase consisting of a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be a typical starting point. The inclusion of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., ammonium (B1175870) hydroxide) in the mobile phase can improve peak shape and resolution by controlling the ionization state of the basic nitrogen atom in the azaspiro ring. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For purity assessment, a high-resolution separation would be developed to resolve any potential impurities from the main compound peak. The percentage purity would then be calculated based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be a powerful tool for its analysis. The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation would be based on the compound's boiling point and its interactions with the stationary phase of the column. A nonpolar or medium-polarity column would likely be suitable. The separated compound would then enter the mass spectrometer, where it would be ionized, typically by electron impact (EI), and the resulting fragments detected. The retention time in the gas chromatogram would serve as an identifier, while the mass spectrum would provide structural information and a fingerprint for confirmation. Purity can be assessed by the presence of a single chromatographic peak and a clean mass spectrum corresponding to the target compound.

Hypothetical Chromatographic Data Table:

TechniqueStationary PhaseMobile Phase/Carrier GasDetectorExpected Retention TimePurpose
HPLCC18Acetonitrile/Water GradientUV/ELSD/CADAnalyte-dependentPurity assessment, quantification
GC-MSDB-5ms or equivalentHeliumMass Spectrometer (EI)Analyte-dependentIdentification, purity, structural information

Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a molecule through the analysis of its fragmentation patterns. For this compound, electron impact (EI) ionization would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. Key fragmentation pathways for N-alkylated spirocycles often involve the cleavage of bonds adjacent to the heteroatoms. For this compound, prominent fragmentation could be anticipated from:

Loss of the ethyl group: Cleavage of the N-ethyl bond would result in a fragment ion corresponding to the spirocyclic core.

Ring opening of the oxetane (B1205548) and/or tetrahydrofuran (B95107) rings: Fragmentation of the dioxa-spiro structure could lead to the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide (C₂H₄O).

Cleavage of the azetidine (B1206935) ring: The four-membered nitrogen-containing ring could also undergo fragmentation.

By analyzing the precise mass of these fragments using high-resolution mass spectrometry (HRMS), the elemental composition of each fragment can be determined, providing strong evidence for the proposed fragmentation pathways and, by extension, the structure of the parent molecule.

Predicted Key Mass Fragments Table:

m/z Value (Hypothetical)Proposed Fragment StructureFragmentation Pathway
143[C₇H₁₃NO₂]⁺Molecular Ion (M⁺)
114[C₅H₈NO₂]⁺Loss of ethyl group (•C₂H₅)
99[C₅H₉NO]⁺Ring fragmentation with loss of CH₂O
71[C₄H₉N]⁺Cleavage involving both rings

Advanced NMR Techniques for Structural Connectivity and Spatial Proximity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. While 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D techniques are necessary to unambiguously assign the complex spin systems expected in a spirocyclic molecule like this compound.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to identify protons on adjacent carbon atoms within the ethyl group and the two rings of the spirocyclic system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the spiro center and from the ethyl group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For a rigid spirocyclic structure, NOESY would be instrumental in determining the relative stereochemistry of the molecule by observing through-space correlations between protons on different rings that are close to each other.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different molecules in a mixture based on their diffusion rates, which are related to their size and shape. In the context of a pure sample, DOSY can confirm the presence of a single species. For isomeric mixtures, DOSY could potentially be used to distinguish between different isomers if they have sufficiently different hydrodynamic radii. researchgate.net

Hyphenated Techniques for Real-Time Reaction Monitoring and Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for monitoring the progress of chemical reactions in real time. nih.gov For the synthesis of this compound, techniques like LC-MS or GC-MS could be employed to track the consumption of starting materials and the formation of the product and any intermediates or byproducts.

This real-time analysis provides valuable kinetic data and can help in optimizing reaction conditions such as temperature, reaction time, and catalyst loading. For instance, a small aliquot of the reaction mixture could be periodically withdrawn, quenched, and injected into an LC-MS system. The resulting chromatograms and mass spectra would provide a snapshot of the reaction's progress, allowing for a detailed understanding of the reaction profile. Similarly, online NMR spectroscopy could be used to continuously monitor a reaction, providing direct quantitative information on the concentrations of reactants and products over time. magritek.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.org If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

This technique would unambiguously confirm the connectivity of the atoms, the geometry of the spirocyclic system, and the conformation of the ethyl group. The resulting crystal structure would serve as the ultimate proof of the molecule's structure, validating the assignments made by other spectroscopic methods like NMR. For small molecules, this technique provides a detailed 3D map of the atomic arrangement. excillum.com

Future Research Directions and Emerging Opportunities in 8 Ethyl 2,5 Dioxa 8 Azaspiro 3.4 Octane Chemistry

Discovery of Unprecedented Synthetic Routes and Methodologies

The development of novel and efficient synthetic pathways to access 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane and its derivatives is a primary area for future research. Current strategies for similar azaspiro[3.4]octane systems often involve multi-step sequences. rsc.orgsioc-journal.cn Future methodologies could focus on convergent syntheses that construct the spirocyclic core in a single, highly efficient step.

One promising avenue is the exploration of [3+2] cycloaddition reactions, which have been successfully employed for the synthesis of related 2-oxa-6-azaspiro[3.4]octane structures. sioc-journal.cnresearchgate.net Adapting these methods to incorporate the specific substitution pattern of this compound could provide a direct and scalable route. Furthermore, diversity-oriented synthesis approaches could be employed to generate a library of derivatives with varied functionalities, starting from a common intermediate. acs.orgnih.gov This would involve the development of robust building blocks that can be readily modified. researchgate.net

Palladium-catalyzed dearomative azaspirocyclization of bromoarenes is another advanced technique that could be adapted for the synthesis of novel azaspirocycles. acs.org This method allows for the convergent synthesis of 1-azaspirocycles with the introduction of carbon substituents, offering a potential route to complex derivatives.

Potential Synthetic Strategy Key Features Anticipated Advantages
[3+2] CycloadditionConvergent approachHigh atom economy, potential for stereocontrol
Diversity-Oriented SynthesisUse of versatile building blocksRapid generation of a library of analogues
Palladium-Catalyzed AzaspirocyclizationDearomatization of bromoarenesAccess to complex and substituted spirocycles

Deeper Mechanistic Understanding of Complex Reactivity Patterns

A thorough investigation into the reactivity of the this compound scaffold is crucial for unlocking its full potential. The strained oxetane (B1205548) ring is expected to be a key site of reactivity, susceptible to ring-opening reactions under various conditions. Understanding the regioselectivity and stereoselectivity of these reactions will be paramount.

Computational and experimental mechanistic studies will be essential to elucidate the pathways of these transformations. researchgate.net For instance, theoretical studies could predict the most likely sites for electrophilic or nucleophilic attack, guiding experimental design. The influence of the N-ethyl group on the conformational preferences and reactivity of the pyrrolidine (B122466) ring also warrants detailed investigation. Such studies are crucial for controlling the outcomes of chemical transformations and for designing reactions that selectively modify specific parts of the molecule. researchgate.net

Expansion into Novel Areas of Materials Science and Catalysis

The unique three-dimensional structure of spirocyclic compounds like this compound makes them attractive candidates for applications in materials science and catalysis. acs.org Azaheterocycles, in general, are important building blocks in materials chemistry, with applications ranging from electroluminescent materials to fluorescent sensors. openaccessjournals.com

In materials science, the incorporation of this spirocycle into polymer backbones could lead to materials with novel thermal and mechanical properties. The rigidity of the spirocyclic core could enhance the glass transition temperature and modulus of polymers.

In the realm of catalysis, derivatives of this compound could serve as chiral ligands in asymmetric catalysis. The defined stereochemistry of the spirocyclic framework could enable high levels of enantioselectivity in a variety of chemical transformations. youtube.com The nitrogen and oxygen atoms within the scaffold provide potential coordination sites for metal catalysts. chemrxiv.org

Potential Application Area Key Structural Feature Projected Benefit
Polymer ScienceRigid spirocyclic coreEnhanced thermal and mechanical properties
Asymmetric CatalysisDefined stereochemistryHigh enantioselectivity in catalytic reactions
Fluorescent SensorsAzaheterocyclic naturePotential for ion or molecule sensing

Integration with Machine Learning and Artificial Intelligence for Predictive Organic Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic chemistry, and these tools can significantly accelerate research on this compound. stanford.edunih.gov ML models can be trained on existing reaction data to predict the outcomes of novel reactions, identify optimal reaction conditions, and even propose new synthetic routes. sesjournal.comacs.org

For instance, a neural network could be developed to predict the most suitable catalysts, solvents, and temperatures for the synthesis of derivatives of this spirocycle. nih.gov This would reduce the need for extensive experimental screening and accelerate the discovery of efficient synthetic methods. Furthermore, AI algorithms could be used to predict the physicochemical and biological properties of virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the most promising characteristics. rsc.org

Exploration of Bio-inspired and Biomimetic Applications without Clinical Context

Spirocyclic motifs are prevalent in natural products, many of which exhibit remarkable biological activities. nih.govencyclopedia.pubresearchgate.net This suggests that the this compound scaffold could serve as a valuable starting point for the design of bio-inspired molecules with non-clinical applications. The inherent three-dimensionality of spirocycles is a key feature that can lead to specific interactions with biological targets. researchgate.netnih.gov

For example, derivatives of this compound could be explored as probes for studying biological processes or as components of biosensors. The ability to functionalize the scaffold at various positions would allow for the attachment of reporter groups or binding moieties. The conformational rigidity of the spirocyclic core can help in pre-organizing these functional groups for optimal interaction with their targets.

Addressing Sustainability and Green Chemistry Challenges in Future Research

Future research on this compound should be guided by the principles of green chemistry to ensure that synthetic methods are environmentally benign. rasayanjournal.co.innumberanalytics.comfrontiersin.org This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of safer solvents. nih.gov

For instance, exploring solvent-free reaction conditions or employing mechanochemical methods like ball milling could significantly reduce the environmental impact of synthesis. tandfonline.com The development of catalytic routes that proceed with high atom economy will also be a key objective. By integrating sustainability considerations from the outset, the chemistry of this compound can be developed in a responsible and forward-thinking manner.

Q & A

Basic Question: What are the recommended synthetic routes for 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane, and how can reaction efficiency be optimized?

Answer:
Synthesis typically involves spiroannulation strategies, such as cyclocondensation of ethyl-substituted amines with diols or epoxides under acidic or catalytic conditions. Optimization can be achieved via Design of Experiments (DoE) principles, such as orthogonal arrays or factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading . For example, fractional factorial designs can isolate critical factors affecting yield while minimizing experimental runs. Reaction monitoring via in-situ FTIR or HPLC ensures real-time tracking of intermediates, enabling rapid adjustments .

Advanced Question: How can computational tools resolve contradictions in proposed reaction mechanisms for spirocyclic compound formation?

Answer:
Conflicting mechanistic hypotheses (e.g., nucleophilic vs. electrophilic pathways) require density functional theory (DFT) simulations to model transition states and activation energies. Tools like COMSOL Multiphysics or Gaussian can validate proposed intermediates by comparing computed spectral data (NMR, IR) with experimental results . For instance, discrepancies in observed vs. predicted regioselectivity may be resolved by simulating steric and electronic effects of the ethyl substituent on the spirocyclic scaffold .

Basic Question: What analytical methods are most reliable for characterizing this compound and its impurities?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR with DEPT-135 distinguishes sp³ carbons in the azaspiro core from oxygenated sp³ centers .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and detects trace impurities (e.g., residual ethylamine precursors) .
  • HPLC-PDA/MS: Quantifies degradation products under stress conditions (e.g., hydrolytic or oxidative) using validated protocols .

Advanced Question: How can researchers address stability challenges of this compound in aqueous media?

Answer:
Instability in water often arises from hydrolysis of the dioxa ring. Methodological approaches include:

  • Formulation Screening: Use lyophilization or microencapsulation to reduce water accessibility .
  • Kinetic Studies: Perform pH-dependent degradation experiments (e.g., Arrhenius plots) to identify degradation pathways. Data contradictions (e.g., non-linear kinetics) may require multivariate regression to account for competing reactions .
  • Co-solvent Systems: Test binary solvent mixtures (e.g., PEG-400/water) to enhance solubility while minimizing hydrolysis .

Basic Question: What experimental designs are suitable for optimizing purification of this compound from complex reaction mixtures?

Answer:

  • Chromatographic Optimization: Use Box-Behnken designs to optimize mobile phase composition (e.g., acetonitrile/water ratio) and column temperature for HPLC purification .
  • Crystallization Screening: Apply high-throughput screening with solvents of varying polarity to identify ideal recrystallization conditions .

Advanced Question: How can AI-driven models improve the prediction of synthetic yields for structurally related azaspiro compounds?

Answer:
Machine learning (ML) frameworks trained on historical reaction data (e.g., solvent, catalyst, temperature) can predict yields for novel analogs. For example, neural networks incorporating molecular descriptors (e.g., topological polar surface area, LogP) can correlate structural features with reaction outcomes. Cross-validation with COMSOL Multiphysics simulations ensures robustness in predictions .

Basic Question: What strategies mitigate the formation of byproducts during the synthesis of this compound?

Answer:

  • Reagent Purity: Use ultra-dry solvents and freshly distilled amines to minimize side reactions (e.g., ethylamine dimerization) .
  • Temperature Control: Lower reaction temperatures (≤0°C) suppress exothermic side pathways, such as over-alkylation .

Advanced Question: How do steric and electronic effects of the ethyl group influence the compound’s reactivity in ring-opening reactions?

Answer:
The ethyl substituent induces steric hindrance, limiting nucleophilic attack on the azaspiro core. Electron paramagnetic resonance (EPR) can probe radical intermediates in ring-opening pathways. Computational studies (e.g., Mulliken charge analysis ) reveal electron-withdrawing effects of the dioxa ring, directing reactivity toward electrophilic sites .

Basic Question: What are the best practices for validating synthetic protocols in peer-reviewed literature?

Answer:

  • Reproducibility Checks: Replicate reported procedures with strict adherence to stoichiometry and equipment specifications .
  • Cross-Validation: Compare analytical data (e.g., NMR shifts, melting points) with published values. Discrepancies may indicate unaccounted variables (e.g., trace moisture) .

Advanced Question: How can researchers integrate multi-scale modeling to predict the pharmacokinetic properties of this compound derivatives?

Answer:
Physiologically Based Pharmacokinetic (PBPK) models combine molecular properties (LogD, pKa) with tissue-specific parameters to simulate absorption and distribution. Molecular dynamics (MD) simulations further predict membrane permeability and protein binding, guiding structural modifications for enhanced bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.